molecular formula C9H13NO B13204616 1-(Azepan-2-yl)prop-2-yn-1-one

1-(Azepan-2-yl)prop-2-yn-1-one

Cat. No.: B13204616
M. Wt: 151.21 g/mol
InChI Key: QJBXPPNHDJKEGO-UHFFFAOYSA-N
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Description

1-(Azepan-2-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO. It is known for its unique structure, which includes an azepane ring and a propynyl group.

Preparation Methods

The synthesis of 1-(Azepan-2-yl)prop-2-yn-1-one typically involves the reaction of azepane with propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(Azepan-2-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogens or other nucleophiles replace hydrogen atoms.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.

Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or platinum, and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include ketones, alkanes, and cyclic compounds .

Scientific Research Applications

1-(Azepan-2-yl)prop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azepan-2-yl)prop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

1-(Azepan-2-yl)prop-2-yn-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an azepane ring and a propynyl group, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(azepan-2-yl)prop-2-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-9(11)8-6-4-3-5-7-10-8/h1,8,10H,3-7H2

InChI Key

QJBXPPNHDJKEGO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C1CCCCCN1

Origin of Product

United States

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